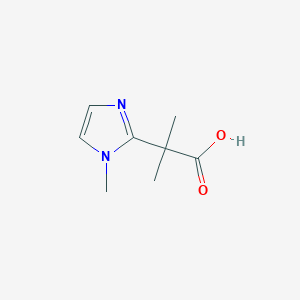

a,a,1-Trimethyl-1h-imidazole-2-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

a,a,1-Trimethyl-1h-imidazole-2-acetic acid: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by its unique structure, which includes a trimethyl group and an acetic acid moiety attached to the imidazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of a,a,1-Trimethyl-1h-imidazole-2-acetic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-component reactions. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved using lactic acid as a promoter at 160°C. This method is environmentally benign and works well with aromatic aldehydes containing electron-donating and electron-withdrawing groups .

Analyse Des Réactions Chimiques

Types of Reactions: a,a,1-Trimethyl-1h-imidazole-2-acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Nickel-catalyzed reduction is often employed for the synthesis of disubstituted imidazoles.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of bioactive molecules. For instance, it has been utilized in the development of imidazole-derived compounds that exhibit inhibitory activity against human insulin-degrading enzyme (IDE). Structure-activity relationship studies have shown that modifications to the imidazole ring can enhance the pharmacological properties of these compounds, making them useful chemical probes for exploring IDE's role in metabolic disorders .

2. Chelating Agents

a,a,1-Trimethyl-1H-imidazole-2-acetic acid has been incorporated into chelating platforms for radiopharmaceutical applications. Its ability to form stable complexes with metal ions like copper enhances the efficacy of targeted imaging and therapeutic agents. For instance, conjugates developed using this compound have demonstrated significant tumor uptake in preclinical studies, suggesting its potential in cancer diagnostics and treatment .

Biochemical Applications

1. Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors. The compound's structural features allow it to interact with various enzymes, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial .

2. Drug Delivery Systems

The compound's properties have been explored for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance their solubility and bioavailability, making it a candidate for developing more effective drug formulations .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been used as a building block for synthesizing novel polymers. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for various industrial applications .

2. Nanomaterials

The compound has also been investigated for its role in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles can lead to the development of advanced materials with applications in catalysis and sensing technologies .

Case Studies

Case Study 1: IDE Inhibition

A study focused on the synthesis of imidazole-derived compounds demonstrated that modifications to the this compound structure significantly improved inhibition of IDE. The synthesized analogs were evaluated for their pharmacokinetic properties and showed promise as therapeutic agents for diabetes management .

Case Study 2: Radiopharmaceutical Development

In another study, the incorporation of this compound into chelating agents resulted in radiotracers that effectively targeted αvβ3 integrin-positive tumors. The radiolabeled compounds exhibited high specificity and rapid clearance from non-target organs, highlighting their potential for clinical applications in cancer imaging .

Mécanisme D'action

The mechanism of action of a,a,1-Trimethyl-1h-imidazole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, influencing biological processes. For example, it can inhibit certain enzymes involved in fungal cell wall synthesis, making it a potential antifungal agent .

Comparaison Avec Des Composés Similaires

Imidazole-2-carboxylic acid: Another imidazole derivative with similar chemical properties.

2-Methylimidazole: A simpler imidazole compound used in various chemical syntheses.

Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.

Uniqueness: a,a,1-Trimethyl-1h-imidazole-2-acetic acid is unique due to its trimethyl group and acetic acid moiety, which provide distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

Activité Biologique

a,a,1-Trimethyl-1H-imidazole-2-acetic acid (TMAA) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of the biological activity of TMAA, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

TMAA belongs to the class of imidazole derivatives, characterized by its imidazole ring which is known for its diverse biological activities. The molecular formula of TMAA is C₉H₁₄N₂O₂, and it features a trimethyl substitution on the imidazole ring, which may influence its interaction with biological targets.

The biological activity of TMAA is primarily attributed to its ability to interact with specific enzymes and receptors within microorganisms. Notably, TMAA has been shown to inhibit enzymes involved in fungal cell wall synthesis, making it a candidate for antifungal applications. Its mechanism can be summarized as follows:

- Enzyme Inhibition : TMAA may inhibit key enzymes in fungal species, disrupting cell wall integrity and leading to cell death.

- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various pathogens.

Antimicrobial and Antifungal Properties

Research indicates that TMAA possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that TMAA could be a valuable agent in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

- Antifungal Activity Against Candida albicans : A study evaluated the antifungal efficacy of TMAA against C. albicans, revealing an MIC of 16 µg/mL. This suggests that TMAA could serve as a potential treatment option for candidiasis, especially in immunocompromised patients.

- Antibacterial Activity : In another study, TMAA was tested against various bacterial strains using the agar diffusion method. The results indicated significant zones of inhibition against both E. coli and S. aureus, highlighting its potential as an antibacterial agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that TMAA disrupts the biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity and resistance to treatment .

Synthesis

The synthesis of TMAA typically involves:

- Starting Materials : The synthesis begins with commercially available imidazole derivatives.

- Reagents : Common reagents include acetic anhydride and trimethylamine.

- Conditions : The reaction is generally conducted under reflux conditions to facilitate the formation of the desired product.

Research Applications

TMAA's unique properties make it suitable for various applications:

Propriétés

IUPAC Name |

2-methyl-2-(1-methylimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-9-4-5-10(6)3/h4-5H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBIYPPCAUXBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.